2,2-Diphenylpropionitrile
Overview
Description
2,2-Diphenylpropionitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a nitrile group attached to a propionitrile backbone flanked by two phenyl rings. This structure has been shown to be versatile for further chemical modifications and reactions, making it a valuable intermediate in synthetic chemistry.
Synthesis Analysis
The synthesis of compounds related to 2,2-diphenylpropionitrile has been explored through different methods. For instance, the preparation of 2-amino-4,6-diphenylnicotinonitriles has been achieved using a green approach involving a four-component reaction in water under ultrasound irradiation, which offers advantages such as high yields and environmental friendliness due to the absence of a transition metal or base catalyst . Another study describes the synthesis of 2-arylquinolines from β-arylpropionitriles, which involves a cyclization process mediated by iminyl radicals, followed by oxidation to yield the final products .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-diphenylpropionitrile has been investigated using various analytical techniques. For example, the study of 2-methoxy-4,6-diphenylnicotinonitrile employed X-ray diffraction to confirm its orthorhombic crystallization and to analyze the molecule's spatial attributes, including key interactions like π–π stacking and H…X contacts that contribute to the crystal's stability .
Chemical Reactions Analysis
2,2-Diphenylpropionitrile undergoes various chemical reactions due to its reactive nitrile group. The decyanation of 2,2-diphenylpropionitrile induced by LiAlH4 has been investigated, revealing a mechanism that involves the attack of the hydride reagent on the cyano carbon atom, followed by fragmentation to yield a mixture of hydrocarbon and amine products . Additionally, reactions of 2-formyl-3-methoxypropionitrile derivatives have been studied, demonstrating the formation of different products through electrophilic substitution and intra- or intermolecular substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diphenylpropionitrile and related compounds are crucial for their application in various fields. The thermal decomposition of 2,2'-azobis(2-methylpropionitrile) in the presence of different benzoquinones has been examined, providing insights into the reaction mechanisms and the formation of addition products . Furthermore, the synthesis and characterization of new soluble polyurethanes based on nitrile-containing diphenols have been reported, with analyses including spectroscopic methods and thermal analysis to determine their structures and properties .
Scientific Research Applications
Decyanation Mechanism
2,2-Diphenylpropionitrile, when reduced with LiAlH4 in THF, results in a mix of hydrocarbon and amine. The process suggests a mechanism involving hydride attack on the cyano carbon atom, followed by fragmentation of the formed imine salt intermediate (Mattalia et al., 2000).
Thermal Decomposition in Polymer Chemistry
In the presence of certain benzoquinones, the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) leads to the formation of distinct addition products, indicating a specific chemical behavior that could be relevant in polymer synthesis and decomposition studies (Hageman, 2000).
Chemical Characterization
The synthesis and analytical characterization of substances with a diphenylethylamine nucleus, including diphenidine and its isomers, were explored. This research is significant for understanding the structural and chemical properties of these compounds (Wallach et al., 2015).
Cyanoethyl Complexes in Coordination Chemistry
The preparation and reactions of cyanoethyl complexes of cobalt were studied, using NMR spectroscopy for structural confirmation. This research contributes to the field of coordination chemistry, particularly in understanding complex formation and reactivity (Misono et al., 1967).
Atom Transfer Radical Polymerization
Research into pyridylphosphine ligands in iron-mediated atom transfer radical polymerization of certain monomers showed that these systems were well-controlled, contributing to polymer science and engineering (Xue et al., 2007).
Analytical Biochemistry
In analytical biochemistry, the reaction of o-diphenols with nitrite to produce a chromophore has been utilized for detecting specific compounds in biochemistry and related fields (Waite & Tanzer, 1981).
Antioxidant Capacity Evaluation
The DPPH assay, used to evaluate the antioxidant properties of plant constituents, represents a significant application in the study of natural products and food sciences (Pyrzyńska & Pękal, 2013).
Palladium-Catalyzed Decarboxylative Coupling
The use of acids in palladium-catalyzed decarboxylative coupling reactions, involving various aryl halides, represents a significant advancement in organic synthesis and catalysis (Moon et al., 2009).
Safety And Hazards
2,2-Diphenylpropionitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, harmful in contact with skin, and toxic if inhaled . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2,2-diphenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHBXFSKLKYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204127 | |
Record name | 2,2-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylpropionitrile | |
CAS RN |
5558-67-8 | |
Record name | α-Methyl-α-phenylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5558-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylpropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5558-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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